molecular formula C13H21N3O B12543382 N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide CAS No. 142155-64-4

N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide

Cat. No.: B12543382
CAS No.: 142155-64-4
M. Wt: 235.33 g/mol
InChI Key: PCSDOPMXRGQRMJ-UHFFFAOYSA-N
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Description

N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide is an organic compound with the molecular formula C13H21N3O This compound is characterized by the presence of an amino group, a methyl group, and a propyl chain attached to a beta-alaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-3-methylphenol and beta-alanine.

    Formation of Intermediate: The 4-amino-3-methylphenol is reacted with a suitable protecting group to protect the amino group. This is followed by the reaction with a propyl halide to introduce the propyl chain.

    Coupling Reaction: The protected intermediate is then coupled with beta-alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Deprotection: The final step involves the removal of the protecting group to yield N3-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactor systems allows for precise control over reaction conditions, leading to higher purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N3-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide is unique due to its specific combination of a beta-alaninamide backbone with a propyl chain and an amino-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

142155-64-4

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

3-[3-(4-amino-3-methylphenyl)propylamino]propanamide

InChI

InChI=1S/C13H21N3O/c1-10-9-11(4-5-12(10)14)3-2-7-16-8-6-13(15)17/h4-5,9,16H,2-3,6-8,14H2,1H3,(H2,15,17)

InChI Key

PCSDOPMXRGQRMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCCNCCC(=O)N)N

Origin of Product

United States

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